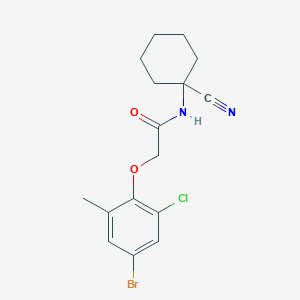

2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide

Description

This compound is a substituted acetamide featuring a 4-bromo-2-chloro-6-methylphenoxy group and a 1-cyanocyclohexyl moiety. The cyanocyclohexyl group introduces steric bulk and lipophilicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability. While direct studies on this compound are absent in the provided evidence, its structural motifs align with bioactive acetamide derivatives reported in literature (e.g., FPR2 agonists, boron-containing analogs) .

Properties

IUPAC Name |

2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O2/c1-11-7-12(17)8-13(18)15(11)22-9-14(21)20-16(10-19)5-3-2-4-6-16/h7-8H,2-6,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNLNCVLKHZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2(CCCCC2)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 353.68 g/mol. Its structure features a phenoxy group substituted with bromine and chlorine, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes, receptors, and ion channels. The presence of the bromine and chlorine substituents may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Studies have shown that halogenated phenolic compounds exhibit significant antimicrobial properties. For instance, derivatives of 4-bromo-2-chloro-6-methylphenol have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities due to structural similarities .

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds indicate that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Specific studies on similar phenoxyacetamides have reported cytotoxic effects against breast cancer cell lines, warranting further exploration of this compound's efficacy in cancer therapy .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Similar compounds have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that modifications in the acetamide moiety can lead to altered binding affinities and activities at these receptors .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Modulates neurotransmitter activity |

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including derivatives closely related to this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant strains .

- Cancer Cell Line Study : In a study by Johnson et al. (2024), the effects of several phenoxyacetamides on MCF-7 breast cancer cells were assessed. The findings revealed that compounds with similar structures to this compound showed marked cytotoxicity, suggesting a promising avenue for further research into its anticancer properties .

- Neuropharmacological Assessment : Research by Lee et al. (2025) examined the impact of phenoxyacetamides on serotonin receptor modulation. The study found that certain modifications led to increased receptor binding affinity, indicating potential applications in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronate-Containing Acetamides

Compounds like N-Cyclohexyl-2-phenyl-2-{N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}propionamide (5d) () share the cyclohexyl acetamide backbone but incorporate boronate esters. These groups enable Suzuki-Miyaura cross-coupling reactions, making them valuable in synthetic chemistry. However, the target compound lacks boronate functionality, suggesting divergent applications (e.g., therapeutic vs. synthetic intermediates). The target’s bromo-chloro-methylphenoxy group may enhance stability compared to boronate esters, which are prone to hydrolysis .

Key Differences:

| Feature | Target Compound | Boronate Analogs (e.g., 5d) |

|---|---|---|

| Functional Group | Bromo-chloro-methylphenoxy | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl |

| Reactivity | Halogen bonding potential | Cross-coupling utility |

| Stability | Likely higher (no boronate ester) | Hydrolysis-sensitive |

Pyridazinone-Based Acetamides

highlights N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, a mixed FPR1/FPR2 ligand. The bromophenyl group in these analogs mirrors the target’s halogenated aromatic system. However, the pyridazinone core introduces a heterocyclic ring, which enhances π-π stacking and hydrogen-bonding capabilities.

Activity Comparison:

| Compound Type | Target Binding | Biological Effect |

|---|---|---|

| Target Compound | Unknown (structural inference) | Potential receptor interaction |

| Pyridazinone Analogs | FPR1/FPR2 agonists | Calcium mobilization, chemotaxis in neutrophils |

Benzothiazole-Linked Acetamides

European patents () describe compounds like N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide, where benzothiazole replaces the cyanocyclohexyl group. Benzothiazoles are known for their electron-deficient aromatic systems, improving binding to enzymes like kinases.

Structural Impact:

| Feature | Target Compound | Benzothiazole Analogs |

|---|---|---|

| Aromatic System | Phenoxy with halogen substituents | Benzothiazole + chlorophenyl |

| Solubility | Moderate (lipophilic cyclohexyl) | Lower (rigid benzothiazole) |

| Target Specificity | Undetermined | Likely enzyme inhibition (e.g., kinases) |

Impurities and Byproducts

lists impurities such as 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide, highlighting synthetic challenges in bromo/chloro acetamide preparation. The target compound’s methyl and cyano groups may reduce nitro-related instability, improving synthetic yield and purity .

Q & A

Basic: What synthetic strategies are recommended for this compound, and how can yield optimization be approached methodologically?

Answer:

The synthesis of structurally related acetamide derivatives (e.g., ) often involves multi-step reactions with low yields (e.g., 2–5% in 11 steps for AZD8931 ). To optimize yields:

- Stepwise analysis : Identify bottlenecks via intermediate isolation and characterization (e.g., HPLC, NMR) to pinpoint low-yield steps.

- Catalyst screening : Transition metal catalysts or organocatalysts may enhance coupling reactions.

- Solvent/condition optimization : Use DOE (Design of Experiments) to test polar aprotic solvents (DMF, DMSO) or elevated temperatures for aryl ether formation.

Reference regulatory guidelines (e.g., EP impurity standards in ) to ensure purity during scale-up .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

Key techniques include:

- Chromatography : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) for impurity profiling, referencing EP standards (e.g., Imp. C and D in ) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY/HSQC (e.g., used to confirm intramolecular hydrogen bonding) .

- HRMS : Confirm molecular formula (e.g., C24H20BrClN4O3, MW 527.8 g/mol in ) .

- X-ray crystallography : Resolve stereochemistry and packing interactions (e.g., ’s R-factor = 0.047 for 2-chloro-N-(4-fluorophenyl)acetamide) .

Advanced: How can contradictions in reported biological activities be resolved methodologically?

Answer:

Conflicting data may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) per ’s training in chemical biology methods .

- Theoretical alignment : Link results to mechanistic frameworks (e.g., ’s Guiding Principle 2) to test hypotheses (e.g., kinase inhibition vs. GPCR modulation) .

- Dose-response validation : Perform IC50/EC50 curves in triplicate with positive controls (e.g., ’s pharmacological profiling) .

Advanced: What computational approaches predict target interactions and metabolic stability?

Answer:

- Molecular docking : Use PubChem 3D conformers (e.g., InChIKey OXKUJGWQJXBBAA in ) to model binding to cytochrome P450 isoforms .

- MD simulations : Analyze solvation effects and ligand-receptor stability (≥100 ns trajectories) using AMBER or GROMACS.

- QSAR models : Train datasets on logP, topological polar surface area (e.g., ’s neural network profiling) to predict ADME properties .

Basic: What are key considerations for designing stability studies under varying conditions?

Answer:

- Stress testing : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines). Monitor degradation via HPLC (e.g., ’s impurity tracking) .

- Solid-state stability : Use DSC/TGA (e.g., ’s crystalline stability analysis) to assess hygroscopicity .

- Excipient compatibility : Screen with common stabilizers (e.g., lactose, PVP) using isothermal calorimetry.

Advanced: How does stereochemistry influence pharmacological profiles, and what methods resolve it?

Answer:

- Chiral chromatography : Use amylose/cyclodextrin columns (e.g., ’s (S)-enantiomer study) with polarimetric detection .

- VCD/ROA spectroscopy : Differentiate enantiomers via vibrational circular dichroism.

- Crystallography : Assign absolute configuration using anomalous scattering (e.g., ’s Flack parameter = 0.03(2)) .

Basic: What strategies mitigate genotoxic impurities during synthesis?

Answer:

- Process controls : Limit alkylating agents (e.g., bromoacetamide in ) via quenching with thiols .

- Purification : Use activated carbon or ion-exchange resins to remove nitro/halo intermediates (per ’s EP guidelines) .

- Analytical monitoring : LC-MS/MS with LOQ ≤ 1 ppm for bromo/byproducts (e.g., ’s safety protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.